
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group substituted with chlorine atoms and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide typically involves the chlorination of fluorenone followed by acetamidation. The process can be summarized as follows:
Chlorination of Fluorenone: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1, 3, and 7 positions.
Acetamidation: The chlorinated fluorenone is then reacted with acetamide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of fluorenone are chlorinated using industrial chlorination equipment.
Continuous Acetamidation: The chlorinated product is continuously fed into reactors containing acetamide and base to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives with varying degrees of chlorination.
Reduction: Partially or fully dechlorinated fluorenylacetamide derivatives.
Substitution: Fluorenylacetamide derivatives with different substituents replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It can inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to cellular receptors, triggering downstream signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3,4-trichloro-7-fluoro-9H-fluoren-2-yl)acetamide
- N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide
Uniqueness
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is unique due to its specific chlorination pattern and the presence of an acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
735-15-9 |
|---|---|
Molekularformel |
C15H10Cl3NO |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl3NO/c1-7(20)19-15-13(17)6-11-10-3-2-9(16)4-8(10)5-12(11)14(15)18/h2-4,6H,5H2,1H3,(H,19,20) |
InChI-Schlüssel |
AVSJPMDLBLXRMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


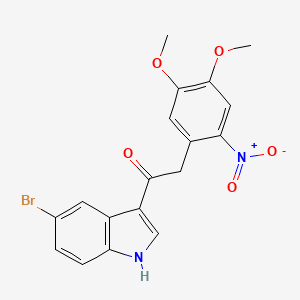
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
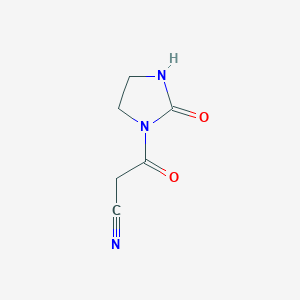
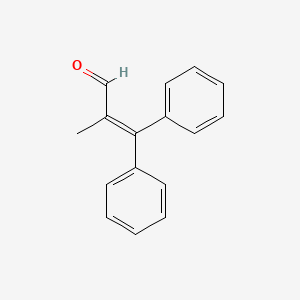

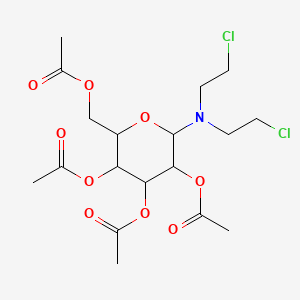
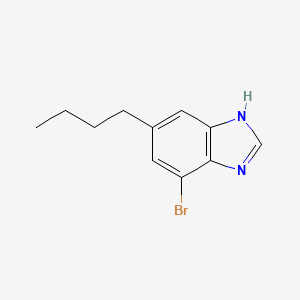
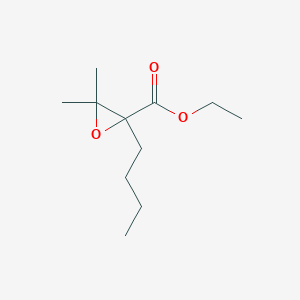
![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

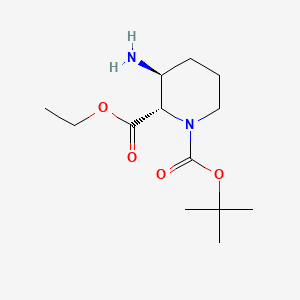

![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)
![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
